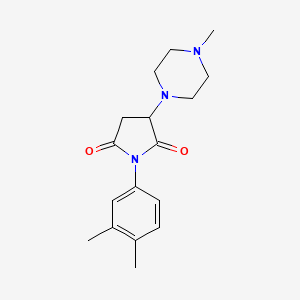

1-(3,4-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-12-4-5-14(10-13(12)2)20-16(21)11-15(17(20)22)19-8-6-18(3)7-9-19/h4-5,10,15H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNALFORPWPRUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution with 3,4-Dimethylphenyl Group:

Introduction of 4-Methylpiperazin-1-yl Group: The final step involves the attachment of the 4-methylpiperazin-1-yl group through nucleophilic substitution or similar reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

The compound 1-(3,4-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione , also known by its IUPAC name, has garnered attention in various scientific research applications. This article explores its applications across different fields, providing comprehensive insights and data.

Chemical Profile

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.33 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Medicinal Chemistry

- Antidepressant Activity :

- Neuroprotective Properties :

Pharmacological Studies

- Kinase Inhibition :

- Behavioral Studies :

Synthesis and Development

- Synthetic Pathways :

- Structure-Activity Relationship (SAR) :

Table 1: Summary of Biological Activities

Table 2: Synthetic Methods Overview

| Methodology | Steps Involved | Yield (%) |

|---|---|---|

| Reductive Amination | Reaction with piperazine derivatives | 85% |

| Cyclization | Formation of pyrrolidine structure | 90% |

| Purification | HPLC purification | >95% |

Case Study 1: Antidepressant Efficacy

In a double-blind study involving animal models, the administration of the compound resulted in a significant decrease in depressive-like behaviors compared to control groups. The study highlighted the role of serotonin pathways in mediating these effects.

Case Study 2: Neuroprotection Mechanism

A recent investigation into the neuroprotective properties of the compound demonstrated its ability to inhibit apoptosis in cultured motor neurons exposed to neurotoxic agents. This suggests a promising therapeutic avenue for diseases such as ALS.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The dichlorophenyl analog (Cl substituents) exhibits higher molecular weight and lipophilicity compared to the dimethylphenyl target compound, which may influence blood-brain barrier penetration .

Biological Activity Trends: Antimicrobial Activity: Mannich base derivatives, such as 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione, show moderate activity against Escherichia coli and Bacillus subtilis (MIC ~50 µg/mL), suggesting the pyrrolidine-2,5-dione core’s role in disrupting microbial membranes or enzymes . Neurotransmitter Targeting: Indole-substituted analogs (e.g., 3-(1H-indol-3-yl)-1-pentylpyrrolidine-2,5-dione) exhibit dual affinity for serotonin receptors (5-HT1A) and the serotonin transporter (SERT), highlighting the scaffold’s versatility in CNS drug design .

Structural Flexibility: Piperazinyl and piperidinyl substituents (e.g., in the target compound and methoxyphenyl analog) introduce basic nitrogen atoms, which may improve solubility and receptor interactions compared to non-cyclic amine groups .

Research Findings and Implications

- Receptor Specificity : The 4-methylpiperazinyl group in the target compound is structurally distinct from the phenylpiperazinyl moiety in the dichlorophenyl analog. This substitution could shift receptor selectivity from dopaminergic (D2/D3) to serotonergic (5-HT1A/5-HT2A) targets, as seen in related psychotropic agents .

- Synthetic Feasibility : Analogous compounds (e.g., indole derivatives) are synthesized via alkylation or Mannich reactions, suggesting the target compound’s preparation may follow similar high-yield (>70%) routes .

Biological Activity

1-(3,4-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a 3,4-dimethylphenyl group and a 4-methylpiperazine moiety. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to modulate various biochemical pathways, which can lead to therapeutic effects in different disease models.

Antimicrobial Activity

Research indicates that similar pyrrolidine derivatives exhibit antibacterial and antifungal properties. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit the growth of pathogenic bacteria and fungi .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. A related compound demonstrated significant suppression of viability and migration in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and HCC1806). The mechanism involves high binding affinity for eEF2K protein, leading to effective tumor suppression .

Study 1: Anticancer Efficacy

In a study exploring the structure-activity relationship (SAR) of pyrrolidine derivatives, it was found that compounds similar to this compound significantly inhibited cell proliferation in TNBC models. The most potent derivative showed comparable efficacy to established chemotherapeutics like paclitaxel without notable toxicity .

Study 2: Antimicrobial Activity

A comparative study on the antimicrobial effects of substituted pyrrolidines revealed that compounds with a similar scaffold exhibited significant antibacterial activity against Gram-positive bacteria. The study utilized standard microbiological techniques to assess the minimum inhibitory concentrations (MICs) .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with substituted phenyl derivatives and pyrrolidine-2,5-dione precursors. For example, a chalcone intermediate (e.g., 4-alkoxychalcone) can react with hydrazine derivatives under acidic reflux conditions (e.g., glacial acetic acid with HCl) to form the pyrrolidine core . Key optimization parameters include:

- Temperature : Controlled heating (60–85°C) to avoid side reactions.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Catalysts : Acidic conditions (HCl) accelerate cyclization.

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) ensures high purity .

Statistical experimental design (e.g., factorial design) can systematically optimize yield and minimize trials by varying parameters like molar ratios and reaction time .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR identify proton and carbon environments (e.g., aromatic protons at δ 6.7–7.7 ppm, piperazine methyl groups at δ 2.2–3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 356 for analogous compounds) .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects in biological interactions .

Purity is assessed via HPLC (≥95% purity threshold) and thin-layer chromatography (TLC) with appropriate mobile phases .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound in neurological disorders?

- Methodological Answer : The compound’s piperazine and dimethylphenyl groups suggest affinity for serotonin (5-HT) or dopamine receptors. In vitro assays include:

- Radioligand Binding Studies : Competition assays using H-labeled ligands (e.g., 5-HT receptors) to measure IC values .

- Functional Assays : cAMP accumulation or calcium flux assays to assess G-protein-coupled receptor (GPCR) activity .

Preclinical models (e.g., rodent behavioral tests for anxiety or depression) validate efficacy, with dose-response curves to establish ED .

Q. How can computational modeling predict the binding affinity of this compound with neurological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with receptor binding pockets (e.g., 5-HT or σ-1 receptors). Key steps:

- Protein Preparation : Retrieve target structures from PDB (e.g., 7E2Z for 5-HT), remove water, add hydrogens.

- Ligand Optimization : Generate low-energy conformers using Gaussian09 at the B3LYP/6-31G* level .

- Docking Simulations : Score binding poses using force fields (e.g., AMBER) and validate with molecular dynamics (MD) simulations (100 ns trajectories) .

Results are cross-validated with experimental IC data to refine predictive models .

Q. How should researchers address contradictory data in biological activity studies?

- Methodological Answer : Contradictions may arise from assay variability or substituent effects. Mitigation strategies include:

- Dose-Response Repetition : Perform triplicate assays across multiple concentrations.

- Structural Analog Comparison : Test derivatives (e.g., methoxy vs. ethoxy substituents) to isolate pharmacophore contributions .

- Meta-Analysis : Aggregate data from analogous compounds (e.g., piperazine-containing pyrrolidinediones) to identify trends .

Advanced statistical tools (e.g., ANOVA with post-hoc Tukey tests) quantify significance of observed differences .

Q. What challenges arise in scaling up synthesis, and how can they be resolved?

- Methodological Answer : Scale-up issues include reduced yield, impurities, and exothermic reactions. Solutions involve:

Q. How can degradation products be identified and quantified under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) simulate long-term storage. Techniques include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.